2-Bromopyridine-4-methanol
Overview
Description
Synthesis Analysis
The electrochemical synthesis of 2-Bromopyridine-4-methanol involves novel adducts in metal chelates, demonstrating a method for creating complex derivatives using metal as a sacrificial anode. This process has been characterized by various analytical techniques, including elemental analysis, IR spectroscopy, and X-ray diffraction, indicating its structural integrity and the potential for diverse applications in synthesis chemistry (Garnovskii et al., 2003).
Molecular Structure Analysis
The molecular structure of 2-Bromopyridine-4-methanol and its derivatives has been explored through methods such as single crystal X-ray analysis, FTIR, and NMR spectroscopy. These studies reveal the intricate details of its bonding and geometry, providing insights into its reactivity and potential for forming cocrystals with other compounds for enhanced properties (Thanigaimani et al., 2016).
Chemical Reactions and Properties
2-Bromopyridine-4-methanol undergoes various chemical reactions, including electrophilic substitution and coupling reactions, which are fundamental for synthesizing pharmaceuticals and other biologically active compounds. The compound's reactivity towards different reagents and conditions has been extensively studied, highlighting its versatility as a synthetic intermediate (Evans, 2007).
Physical Properties Analysis
Investigations into the physical properties of 2-Bromopyridine-4-methanol, including its phase behavior, solubility, and thermal stability, are crucial for its practical application in synthesis. These studies provide valuable data for optimizing reaction conditions and handling the compound safely in various chemical processes (Fletcher et al., 2004).
Chemical Properties Analysis
The chemical properties of 2-Bromopyridine-4-methanol, such as its acidity, basicity, and nucleophilicity, play a significant role in its reactivity and the type of chemical transformations it can undergo. Detailed studies on these properties help in understanding the compound's behavior in different chemical environments and its potential as a building block for more complex molecules (Wang et al., 2008).
Scientific Research Applications
Pyridine derivatives, such as 2-Bromopyridine-4-methanol, are extensively used in various scientific fields . Here are some applications:
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Organic Chemistry
- Pyridine derivatives are starting materials or precursors for a variety of valuable substances .
- They are used in the synthesis of bipyridine compounds .
- The synthesis methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
- The results of these synthesis methods have been used to advance our understanding of the synthesis landscape .
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Biologically Active Molecules
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Catalysis
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Synthesis of 2-Lithiopyridine
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- In a two-step process, the thiol functional group can be introduced to 2-bromopyridine .
- First, it is oxidised to the N-oxide with an appropriate peracid .
- Then, the N-oxide is replaced with sodium dithionite or sodium sulphide with sodium hydroxide to introduce the thiol functional group .
- This process is called the oxidative addition of the thiol functional group .
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Synthesis of Bipyridine Derivatives
- 2-Bromopyridine can be used in the synthesis of bipyridine derivatives .
- For example, 2,2’,6,6’-tetramethyl-4,4’-bipyridine was obtained in high yield by the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions with NiBr2(PPh3)2, Et4NI, and zinc powder .
- These derivatives have been investigated for their electrochemical properties .
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Synthesis of Bromopyridine Isomers
- 2-Bromopyridine is an isomer of bromopyridine and can be used in the synthesis of other bromopyridine isomers .
- The synthesis process involves bromination of pyridine or other pyridine derivatives with low activation levels, such as picolines .
- This can only take place under forced conditions .
- Blocking bromination at the 3- and 5-positions makes it possible to accomplish the 2- and 6-bromination reactions .
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Production of Bromine Monofluoride
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Synthesis of Pyrithione
Safety And Hazards
properties
IUPAC Name |
(2-bromopyridin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-5(4-9)1-2-8-6/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNUGAFIKDRYRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561156 | |
Record name | (2-Bromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-4-methanol | |
CAS RN |
118289-16-0 | |
Record name | (2-Bromopyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromopyridin-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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